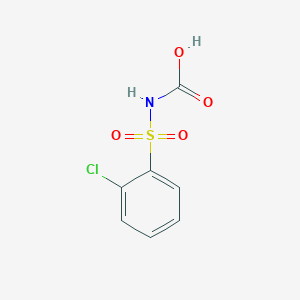
(2-Chlorobenzene-1-sulfonyl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorobenzene-1-sulfonyl)carbamic acid: is an organic compound that features a sulfonyl group attached to a chlorobenzene ring and a carbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorobenzene-1-sulfonyl)carbamic acid typically involves the reaction of 2-chlorobenzenesulfonyl chloride with an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Chlorobenzene-1-sulfonyl)carbamic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The carbamic acid moiety can be hydrolyzed to form amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Hydrolysis: Formation of amines and carbon dioxide.
Scientific Research Applications
Chemistry: (2-Chlorobenzene-1-sulfonyl)carbamic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the mechanisms of enzyme-catalyzed reactions.
Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of sulfonamide-based drugs. These drugs are known for their antibacterial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2-Chlorobenzene-1-sulfonyl)carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification. The carbamic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
(2-Chlorobenzene-1-sulfonyl)urea: Similar structure but with a urea group instead of a carbamic acid moiety.
(2-Chlorobenzene-1-sulfonyl)amide: Contains an amide group instead of a carbamic acid moiety.
(2-Chlorobenzene-1-sulfonyl)thiourea: Features a thiourea group instead of a carbamic acid moiety.
Uniqueness: (2-Chlorobenzene-1-sulfonyl)carbamic acid is unique due to the presence of both a sulfonyl group and a carbamic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
138199-54-9 |
|---|---|
Molecular Formula |
C7H6ClNO4S |
Molecular Weight |
235.65 g/mol |
IUPAC Name |
(2-chlorophenyl)sulfonylcarbamic acid |
InChI |
InChI=1S/C7H6ClNO4S/c8-5-3-1-2-4-6(5)14(12,13)9-7(10)11/h1-4,9H,(H,10,11) |
InChI Key |
FULSIHOOFUQXTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


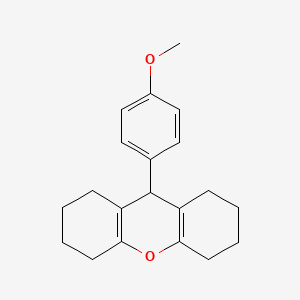
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
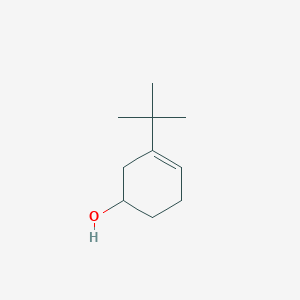
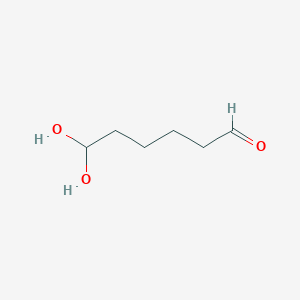
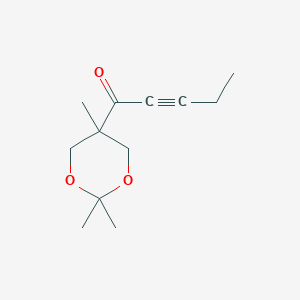

![Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B14269778.png)
![9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B14269780.png)
![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
![1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one](/img/structure/B14269801.png)
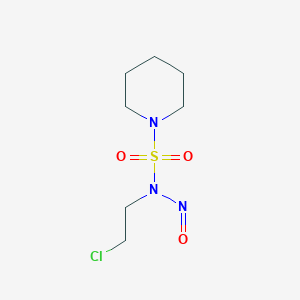
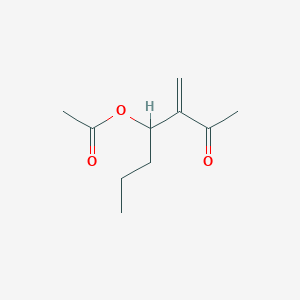
![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)

